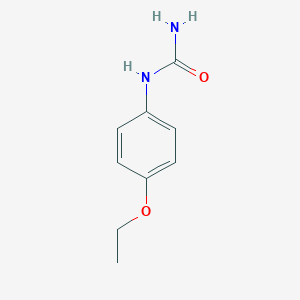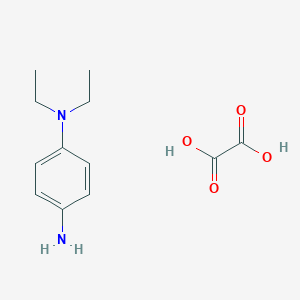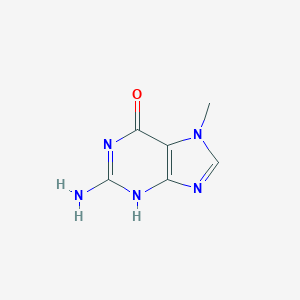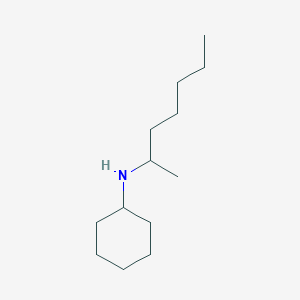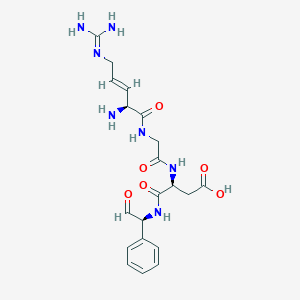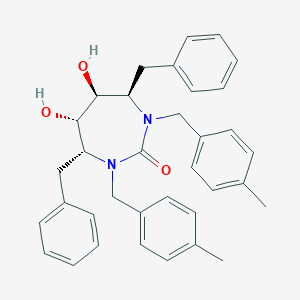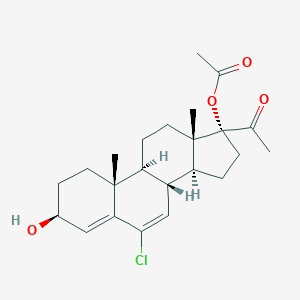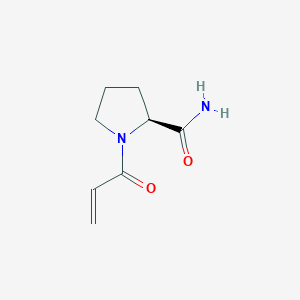
(S)-1-Acryloylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Acryloylpyrrolidine-2-carboxamide, also known as APCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APCA is a chiral molecule that has a unique structure and properties, making it a promising candidate for various research and industrial applications.
Mécanisme D'action
The mechanism of action of (S)-1-Acryloylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act by inhibiting tumor cell growth through the induction of apoptosis. (S)-1-Acryloylpyrrolidine-2-carboxamide has been found to induce cell cycle arrest and inhibit the proliferation of various cancer cells, including breast cancer cells. (S)-1-Acryloylpyrrolidine-2-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
(S)-1-Acryloylpyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. (S)-1-Acryloylpyrrolidine-2-carboxamide has also been found to exhibit neuroprotective activity, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-1-Acryloylpyrrolidine-2-carboxamide has several advantages for lab experiments, including its high purity and stability. (S)-1-Acryloylpyrrolidine-2-carboxamide is also readily available and relatively inexpensive. However, (S)-1-Acryloylpyrrolidine-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and application of (S)-1-Acryloylpyrrolidine-2-carboxamide. One potential direction is the development of (S)-1-Acryloylpyrrolidine-2-carboxamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the synthesis of (S)-1-Acryloylpyrrolidine-2-carboxamide-based polymers and materials for various industrial applications. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (S)-1-Acryloylpyrrolidine-2-carboxamide.
Méthodes De Synthèse
The synthesis of (S)-1-Acryloylpyrrolidine-2-carboxamide can be achieved through various methods, including the reaction of pyrrolidine with acryloyl chloride, which yields (S)-1-Acryloylpyrrolidine-2-carboxamide in good yields. Another method involves the reaction of pyrrolidinone with acryloyl chloride, followed by the reduction of the resulting product to yield (S)-1-Acryloylpyrrolidine-2-carboxamide. The synthesis of (S)-1-Acryloylpyrrolidine-2-carboxamide can also be achieved through the reaction of pyrrolidine with N-acryloyloxysuccinimide, which yields (S)-1-Acryloylpyrrolidine-2-carboxamide in high yields.
Applications De Recherche Scientifique
(S)-1-Acryloylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including drug discovery, polymer synthesis, and materials science. (S)-1-Acryloylpyrrolidine-2-carboxamide has been found to exhibit anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. (S)-1-Acryloylpyrrolidine-2-carboxamide has also been used as a monomer in the synthesis of various polymers, including polyacrylamide and polyacrylonitrile. Additionally, (S)-1-Acryloylpyrrolidine-2-carboxamide has been used as a crosslinking agent in the synthesis of hydrogels and other materials.
Propriétés
Numéro CAS |
155540-07-1 |
|---|---|
Nom du produit |
(S)-1-Acryloylpyrrolidine-2-carboxamide |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(2S)-1-prop-2-enoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h2,6H,1,3-5H2,(H2,9,12)/t6-/m0/s1 |
Clé InChI |
JHWOKCJZMOYRCF-LURJTMIESA-N |
SMILES isomérique |
C=CC(=O)N1CCC[C@H]1C(=O)N |
SMILES |
C=CC(=O)N1CCCC1C(=O)N |
SMILES canonique |
C=CC(=O)N1CCCC1C(=O)N |
Synonymes |
2-Pyrrolidinecarboxamide,1-(1-oxo-2-propenyl)-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



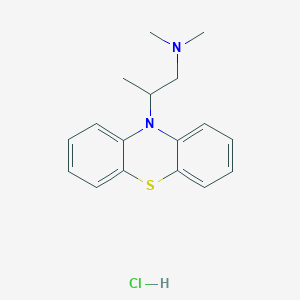
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
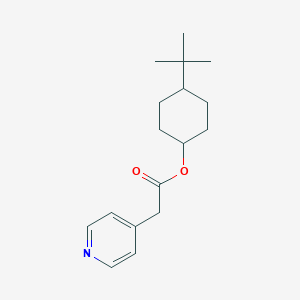
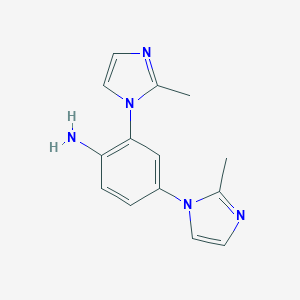
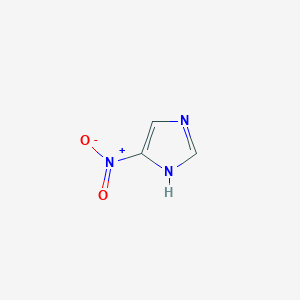
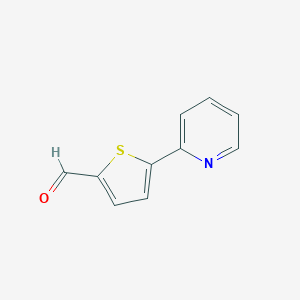
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)
